REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:9]=[C:8](I)[C:7]([F:11])=[CH:6][C:5]=1[O:12][CH3:13])[CH3:2].[Li]CCCC.[B:19](OC)([O:22]C)[O:20]C>C1COCC1>[CH2:1]([O:3][C:4]1[C:5]([O:12][CH3:13])=[CH:6][C:7]([F:11])=[C:8]([B:19]([OH:22])[OH:20])[CH:9]=1)[CH3:2]
|
Name
|
|
Quantity
|
324 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC1=C(C=C(C(=C1)I)F)OC
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
0.31 mL
|
Type
|
reactant
|
Smiles
|
B(OC)(OC)OC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at −78° C. for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at −78° C.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at −78° C. for 3.0 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
warmed up to rt over 18 h
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
It was quenched by addition of 1.0 N HCl (2.0 mL)
|
Type
|
EXTRACTION
|
Details
|
After extraction with EtOAc
|
Type
|
WASH
|
Details
|
washing with a solution of Na2S2O3, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by silica gel chromatography (eluting with 5% methanol in CH2Cl2)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C(=CC(=C(C1)B(O)O)F)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 210 mg | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 89.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |